molecular formula C28H56N6O5 B12770412 Tetradecylaminocarbonyl-dab-Val-dab CAS No. 794590-95-7

Tetradecylaminocarbonyl-dab-Val-dab

Cat. No.: B12770412
CAS No.: 794590-95-7
M. Wt: 556.8 g/mol
InChI Key: DDWCWYYWIDWXSB-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecylaminocarbonyl-dab-Val-dab is a synthetic tripeptide compound known for its applications in cosmetic and pharmaceutical industries. It is composed of a sequence of amino acids, including tetradecylaminocarbonyl, diaminobutyric acid, and valine. This compound is often used for its anti-aging and skin-firming properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecylaminocarbonyl-dab-Val-dab involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically obtained as a white powder, which is then formulated into various cosmetic and pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions

Tetradecylaminocarbonyl-dab-Val-dab can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Substitution reactions can occur at the amino groups, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols .

Scientific Research Applications

Tetradecylaminocarbonyl-dab-Val-dab has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetradecylaminocarbonyl-dab-Val-dab involves its interaction with skin cells to promote collagen synthesis. It targets specific receptors on the cell surface, activating signaling pathways that lead to increased production of collagen and other extracellular matrix proteins. This results in improved skin elasticity and firmness .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl tripeptide-5: Known for its collagen-boosting properties.

    Acetyl hexapeptide-8: Commonly used in anti-wrinkle formulations.

    Copper peptide: Promotes wound healing and skin regeneration.

Uniqueness

Tetradecylaminocarbonyl-dab-Val-dab is unique due to its specific amino acid sequence and its ability to significantly enhance skin firmness and elasticity. Its long alkyl chain (tetradecyl group) provides additional hydrophobic interactions, improving its stability and efficacy in topical applications .

Properties

CAS No.

794590-95-7

Molecular Formula

C28H56N6O5

Molecular Weight

556.8 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid

InChI

InChI=1S/C28H56N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39)/t22-,23-,24-/m0/s1

InChI Key

DDWCWYYWIDWXSB-HJOGWXRNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O

Origin of Product

United States

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